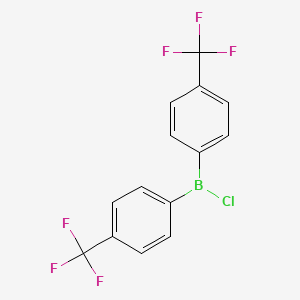
Chloro-bis(4-trifluoromethylphenyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro-bis(4-trifluoromethylphenyl)borane is a boron-containing compound characterized by the presence of two 4-trifluoromethylphenyl groups and one chlorine atom attached to a boron center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro-bis(4-trifluoromethylphenyl)borane typically involves the reaction of bis(4-trifluoromethylphenyl)borane with a chlorinating agent. One common method is the reaction of bis(4-trifluoromethylphenyl)borane with thionyl chloride (SOCl2) under anhydrous conditions. The reaction proceeds as follows:
(C6H4CF3)2B-H+SOCl2→(C6H4CF3)2B-Cl+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Chloro-bis(4-trifluoromethylphenyl)borane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or borate esters.
Reduction Reactions: The compound can be reduced to form borohydrides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium alkoxides or primary amines are commonly used. The reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted boranes with various functional groups.
Oxidation Reactions: Products include boronic acids and borate esters.
Reduction Reactions: Products include borohydrides and other reduced boron species.
Aplicaciones Científicas De Investigación
Chloro-bis(4-trifluoromethylphenyl)borane has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of Chloro-bis(4-trifluoromethylphenyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. This property makes it a valuable catalyst in various chemical reactions. The molecular targets include nucleophilic species that can donate electron pairs to the boron center, facilitating bond formation and cleavage processes.
Comparación Con Compuestos Similares
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and use in frustrated Lewis pair (FLP) chemistry.
Tris(4-trifluoromethylphenyl)borane: Similar structure but with three 4-trifluoromethylphenyl groups instead of two.
Uniqueness
Chloro-bis(4-trifluoromethylphenyl)borane is unique due to the presence of a chlorine atom, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo substitution reactions with various nucleophiles makes it a versatile reagent in synthetic chemistry.
Propiedades
Fórmula molecular |
C14H8BClF6 |
|---|---|
Peso molecular |
336.47 g/mol |
Nombre IUPAC |
chloro-bis[4-(trifluoromethyl)phenyl]borane |
InChI |
InChI=1S/C14H8BClF6/c16-15(11-5-1-9(2-6-11)13(17,18)19)12-7-3-10(4-8-12)14(20,21)22/h1-8H |
Clave InChI |
QGDIEHWZVZLTDW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


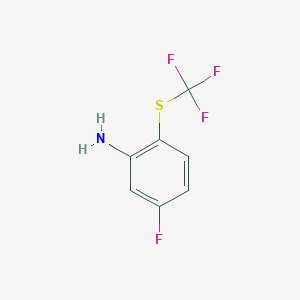
![(2S)-2-acetamido-4-methyl-N-[(2S)-5,5,5-trifluoro-3,4-dioxo-1-phenylpentan-2-yl]pentanamide](/img/structure/B12846288.png)
![4-[(4-Chlorobenzylidene)amino]benzonitrile](/img/structure/B12846292.png)



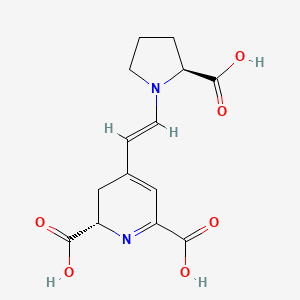
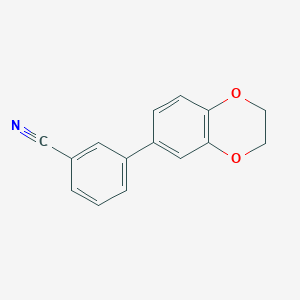

![tert-Butyl ((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)carbamate](/img/structure/B12846340.png)
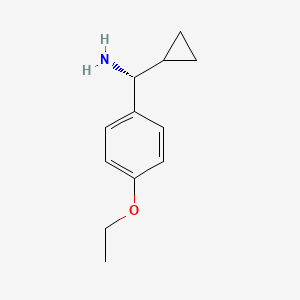
![(2Z)-2-[(3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole](/img/structure/B12846359.png)
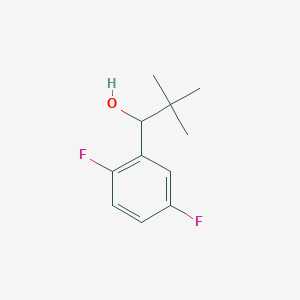
![4,4,4-Trifluoro-1-thiophen-2-yl-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]butane-1,3-dione](/img/structure/B12846373.png)
